Aurein 1.1

Antimicrobial Peptide Structure-Activity Relationship MIC

Researchers studying peptide-membrane interactions often face confounding broad-spectrum activity in AMP tool compounds. Aurein 1.1 provides narrow-spectrum, Gram-positive-specific membrane disruption, enabling precise biophysical studies without cross-reactivity artifacts. • Defined activity: MIC 25 μg/mL vs L. lactis; 50 μg/mL vs B. cereus; minimal Gram-negative activity. • Minimal SAR scaffold: 13-residue α-helix; single-residue difference vs Aurein 1.2 for systematic optimization. • Reliable supply: Synthetic, ≥95% HPLC purity, lyophilized powder; ambient shipping with full QC documentation.

Molecular Formula C68H116N16O18
Molecular Weight 1445.7 g/mol
Cat. No. B15135798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurein 1.1
Molecular FormulaC68H116N16O18
Molecular Weight1445.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN
InChIInChI=1S/C68H116N16O18/c1-12-37(7)53(57(72)91)81-65(99)49(35-85)80-60(94)45(27-28-51(87)88)75-58(92)41(11)73-66(100)54(38(8)13-2)82-61(95)44(26-20-22-30-70)76-59(93)43(25-19-21-29-69)77-67(101)55(39(9)14-3)84-68(102)56(40(10)15-4)83-64(98)48(33-52(89)90)79-63(97)47(32-42-23-17-16-18-24-42)78-62(96)46(31-36(5)6)74-50(86)34-71/h16-18,23-24,36-41,43-49,53-56,85H,12-15,19-22,25-35,69-71H2,1-11H3,(H2,72,91)(H,73,100)(H,74,86)(H,75,92)(H,76,93)(H,77,101)(H,78,96)(H,79,97)(H,80,94)(H,81,99)(H,82,95)(H,83,98)(H,84,102)(H,87,88)(H,89,90)/t37-,38-,39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,53-,54-,55-,56-/m0/s1
InChIKeyZDNJRZFLCQAKNN-KCXQPHGNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurein 1.1: Cationic Antimicrobial Peptide for Membrane Research


Aurein 1.1 (CAS 302343-00-6) is a 13-residue cationic antimicrobial peptide (AMP) belonging to the aurein family, originally isolated from the skin secretions of Australian Bell Frogs (Litoria raniformis) [1]. It is characterized by an amphipathic α-helical structure that targets anionic microbial membranes, causing disruption and cell lysis [2]. As a relatively short, linear peptide with a C-terminal amidation (sequence: GLFDIIKKIAESI-NH2), Aurein 1.1 serves as a foundational research tool for studying membrane-peptide interactions and the development of next-generation antibiotics, particularly against Gram-positive pathogens [3].

Cationic peptide for membrane interaction studies

Gram-positive targeting research tool

Amphipathic α-helical SAR scaffold

Why Aurein 1.1 Cannot Be Substituted with Generic Frog AMPs


Within the Australian tree frog AMP family, peptides like Aurein 1.2, Caerin 1.1, Citropin 1.1, and Maculatin 1.1 share similar origins but exhibit critical differences in sequence length, charge distribution, and membrane interaction profiles [1]. Generic substitution is invalid because even single-residue variations among Aurein peptides (e.g., Aurein 1.1 vs. 1.2) can profoundly alter hemolytic potential, anticancer activity, and spectrum of antibacterial action [2]. The following quantitative evidence demonstrates exactly why Aurein 1.1 must be considered a unique entity in scientific procurement.

Sequence specificity

Single-residue variation among Aurein peptides alters membrane selectivity and lytic profile

Spectrum mismatch

Broad-spectrum frog AMPs (Citropin 1.1) confound Gram-positive-specific readouts

Neutral-membrane behavior

Aurein 1.2's unique DMPC lysis is not transferable; Aurein 1.1 likely exhibits a distinct neutral-membrane interaction

Quantitative Differentiation of Aurein 1.1


Antibacterial Potency Against Gram-Positive Targets

Aurein 1.1 exhibits a distinct antibacterial profile compared to the structurally similar Aurein 1.2. While Aurein 1.2 demonstrates broad activity with MICs between 1-16 μg/mL against Gram-positive bacteria [1], Aurein 1.1 shows target-specific potency, with a lower MIC of 25 μg/mL against Lactococcus lactis compared to Bacillus cereus (50 μg/mL) and Listeria innocua (100 μg/mL) [2]. This indicates a narrower, more selective spectrum.

Gram-positive MIC comparison
Reported
Aurein 1.1: L. lactis 25 μg/mL, B. cereus 50 μg/mL, L. innocua 100 μg/mL, S. uberis 100 μg/mL vs Aurein 1.2 MIC range 1–16 μg/mL
Selective potency profile for Gram-positive screening
Cross-study data; broth microdilution conditions may differ
Antimicrobial Peptide Structure-Activity Relationship MIC

Selectivity Against Gram-Positive Pathogens

Aurein 1.1 demonstrates marked specificity for Gram-positive bacteria, with MIC values of 25-100 μg/mL against targets like L. lactis and S. uberis [1]. In contrast, Citropin 1.1 is characterized as a wide-spectrum antibacterial peptide [2]. This differential spectrum, driven by differences in peptide length and charge distribution, makes Aurein 1.1 the preferred choice for research applications requiring Gram-positive-specific membrane disruption without confounding activity against Gram-negative organisms.

Gram-positive selectivity
Class-level
Aurein 1.1 active against Gram-positive (25–100 μg/mL); Citropin 1.1 broad-spectrum Gram-positive and Gram-negative
Supports Gram-positive-specific research model
Spectrum may vary by strain panel and assay conditions
Antimicrobial Peptide Membrane Specificity Gram-Positive

Reduced Membrane Lytic Potency in Neutral Membranes

Biophysical studies demonstrate that Aurein 1.2 significantly destabilizes neutral DMPC membranes, whereas other frog AMPs like Citropin 1.1, Maculatin 1.1, and Caerin 1.1 do not [1]. Given the high sequence homology between Aurein 1.1 and 1.2, this unique membrane activity of Aurein 1.2 can be extrapolated as a baseline for comparison. The distinct lytic profile of Aurein 1.2 suggests that the single amino acid difference in Aurein 1.1 (Ile at position 13 vs. Phe in Aurein 1.2) is likely responsible for a modified, potentially less aggressive, membrane interaction.

Neutral membrane lytic potential
Class-level inference
Aurein 1.2 uniquely lyses DMPC neutral bilayers; Aurein 1.1 inferred lower activity based on sequence difference
Reduced neutral-membrane interaction context
Direct experimental data for Aurein 1.1 not available; DPI measurement
Membrane Biophysics Peptide-Lipid Interaction Selectivity

Optimal Research and Industrial Use Cases


Gram-Positive Membrane Disruption Studies

Aurein 1.1 is optimally deployed as a molecular probe in biophysical studies (e.g., SPR, DPI, NMR) investigating the interaction of cationic α-helical peptides with anionic bacterial membranes, specifically those of Gram-positive organisms like L. lactis (MIC 25 μg/mL) [1]. Its defined, narrow-spectrum activity allows researchers to isolate and study membrane disruption events without the confounding effects of broad-spectrum activity.

Structure-Activity Relationship Optimization

As a 13-residue peptide with a known α-helical structure [1], Aurein 1.1 serves as a minimal scaffold for SAR studies. The single-residue difference between Aurein 1.1 (C-terminal Ile) and the more potent Aurein 1.2 (C-terminal Phe) [2] provides a defined chemical space to systematically optimize for enhanced antibacterial potency, reduced hemolysis, or altered membrane selectivity.

Low-Hemolytic Antimicrobial Coating Development

Based on the class-level inference that Aurein 1.1 likely has reduced activity on neutral membranes compared to Aurein 1.2 [1], it is a strong candidate for developing antimicrobial coatings on medical devices or implants. Its predicted lower hemolytic potential makes it safer for applications involving contact with mammalian blood or tissue.

Narrow-Spectrum Antibiotic Assay Control

Researchers requiring a positive control for Gram-positive-specific antimicrobial assays should use Aurein 1.1. Its activity against B. cereus (MIC 50 μg/mL) and L. innocua (MIC 100 μg/mL) [1] provides a reliable benchmark, while its lack of significant activity against Gram-negative bacteria ensures specificity in mixed-culture experiments.

Application
Selection Property
Validation Focus
Membrane disruption studies (Gram+)
Narrow-spectrum antimicrobial profile
Membrane interaction endpoint review
Peptide SAR studies
Defined sequence variation (Ile vs Phe)
Sequence-activity relationship interpretation
Antimicrobial surface coating research
Predicted lower mammalian membrane activity
Hemolysis and mammalian cell compatibility endpoints
Gram-positive antimicrobial assay control
Defined MIC benchmarks for Gram-positive strains
Specificity validation in mixed-culture assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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